molecular formula C19H22N2O5 B5762384 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate

Cat. No.: B5762384
M. Wt: 358.4 g/mol
InChI Key: RHLZEBGXDPCMHI-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Amino Group: The starting material, 3,4-dimethoxybenzaldehyde, is reacted with an amine to form the corresponding imine.

    Addition of the Propanoate Group: The imine is then reacted with 2-(2-methylphenoxy)propanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and pH to maximize yield and purity.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological effect.

    Altering Cellular Pathways: Affecting cellular signaling pathways to induce changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate: shares similarities with other aromatic amino compounds such as:

Uniqueness

  • Structural Features : The presence of both 3,4-dimethoxyphenyl and 2-methylphenoxy groups makes it unique.
  • Reactivity : Its reactivity profile differs due to the specific electronic and steric effects of its substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12-7-5-6-8-15(12)25-13(2)19(22)26-21-18(20)14-9-10-16(23-3)17(11-14)24-4/h5-11,13H,1-4H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLZEBGXDPCMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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